molecular formula C18H22ClN3O2 B398213 1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea CAS No. 489455-41-6

1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea

Cat. No.: B398213
CAS No.: 489455-41-6
M. Wt: 347.8g/mol
InChI Key: ACSFWQDVXJAPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and IUPAC Nomenclature

1-(1-Adamantyl)-1-[(4-chlorobenzoyl)amino]urea represents a sophisticated molecular architecture that combines the rigid, lipophilic adamantane framework with a substituted urea functional group. According to PubChem database records, this compound is officially designated with the molecular formula C₁₈H₂₂ClN₃O₂ and maintains a molecular weight of 347.8 g/mol. The IUPAC nomenclature for this compound is systematically derived as 1-(1-adamantyl)-1-[(4-chlorobenzoyl)amino]urea, reflecting the precise positioning of substituents on the urea backbone.

The compound's chemical structure features a tricyclic adamantane moiety connected to a urea group, which is further substituted with a 4-chlorobenzoyl functionality. This arrangement creates a unique three-dimensional molecular architecture that significantly influences the compound's physicochemical properties and biological activity. The InChI identifier for this compound is InChI=1S/C18H22ClN3O2/c19-15-3-1-14(2-4-15)16(23)21-22(17(20)24)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,20,24)(H,21,23), providing a standardized method for computational identification and database searches.

The synthesis and characterization of this compound have been facilitated by advanced analytical techniques, with structural confirmation achieved through multiple spectroscopic methods. The compound's creation date in chemical databases traces back to 2007, with recent modifications recorded as late as 2025, indicating ongoing research interest and potential applications. The three-dimensional conformational analysis reveals the compound's ability to adopt multiple spatial arrangements, contributing to its potential biological versatility and target specificity.

Structural Relationship to Adamantane-based Urea Derivatives

The structural foundation of 1-(1-Adamantyl)-1-[(4-chlorobenzoyl)amino]urea lies within the extensive family of adamantyl urea derivatives, which have gained prominence as important pharmacophores in medicinal chemistry. Adamantane, often referred to as the "lipophilic bullet," has established itself as one of the most successful singular hydrocarbon moieties in pharmaceutical development, with its incorporation consistently improving drug pharmacokinetics and biological activity. The unique cage-like structure of adamantane provides exceptional lipophilicity while maintaining chemical stability, making it an ideal scaffold for drug modification strategies.

Within the broader context of adamantyl urea compounds, this particular derivative represents an evolution in design strategy, incorporating both the beneficial properties of adamantane and the functional versatility of substituted ureas. Research has demonstrated that N,N'-disubstituted urea-based compounds, particularly those containing adamantyl moieties, exhibit promising therapeutic potential across multiple disease areas. The specific incorporation of the 4-chlorobenzoyl group introduces additional pharmacological considerations, including enhanced binding affinity and modified metabolic profiles.

Comparative analysis with related compounds reveals that adamantyl urea derivatives generally exhibit improved membrane permeability, enhanced metabolic stability, and increased binding affinity to target proteins compared to their non-adamantyl counterparts. Studies on similar adamantyl urea compounds have shown significant antimicrobial activity, with some derivatives demonstrating outstanding growth inhibition against bacterial strains such as Acinetobacter baumannii. The structural similarity to other bioactive adamantyl ureas suggests potential applications in treating various conditions, including bacterial infections, inflammatory diseases, and cancer.

The chlorobenzoyl substituent further distinguishes this compound within the adamantyl urea family, potentially conferring unique binding characteristics and biological activities. Research on halogenated aromatic substituents in pharmaceutical compounds has consistently shown enhanced receptor binding and improved pharmacological profiles. This structural modification aligns with established medicinal chemistry principles that utilize halogen substituents to optimize drug-target interactions and improve therapeutic efficacy.

Historical Development in Medicinal Chemistry Research

The historical development of adamantane-based compounds in medicinal chemistry began with the groundbreaking discovery of amantadine's antiviral activity in 1963, marking the beginning of adamantane's prominence in pharmaceutical research. This initial success demonstrated the potential of the adamantane scaffold to provide therapeutic benefits, leading to extensive research into adamantane derivatives across multiple therapeutic areas. The development of rimantadine and tromantadine further validated the adamantane framework as a valuable component in drug design.

The evolution toward adamantyl urea derivatives represents a sophisticated approach to drug development, combining the proven benefits of adamantane with the versatile chemical properties of urea functional groups. Early research in this area focused on the "add-on" strategy, where adamantane was incorporated into known pharmaceutical compounds to enhance their lipophilicity and pharmacokinetic properties. This approach proved particularly successful in modifying hypoglycemic sulfonylureas, where adamantyl derivatives showed marked increases in potency and duration of action compared to their parent compounds.

The progression to more complex adamantyl urea structures, such as 1-(1-Adamantyl)-1-[(4-chlorobenzoyl)amino]urea, reflects advances in understanding structure-activity relationships and the development of more targeted therapeutic approaches. Research has shown that adamantyl urea compounds can effectively target specific biological pathways, including soluble epoxide hydrolase inhibition and antimicrobial activity. The incorporation of aromatic substituents, particularly halogenated benzyl groups, has emerged as a successful strategy for fine-tuning biological activity and improving therapeutic specificity.

Contemporary research continues to explore the potential of adamantyl urea derivatives across diverse therapeutic areas. Recent studies have investigated their applications as anticancer agents, with some derivatives showing promising activity against lung, liver, and breast cancer cell lines. The development of compounds targeting specific molecular pathways, such as the orphan nuclear receptor Nur77, demonstrates the continued evolution of adamantyl urea chemistry toward precision medicine approaches. Clinical trials investigating novel adamantyl compounds, including phase 1 studies of compounds like BI 3731579, indicate ongoing pharmaceutical industry interest in this chemical class.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(4-chlorobenzoyl)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c19-15-3-1-14(2-4-15)16(23)21-22-17(24)20-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,21,23)(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFWQDVXJAPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea Bond Formation via Isocyanate Intermediates

The synthesis of adamantyl-containing ureas typically begins with the activation of the adamantyl amine group. A prevalent method involves the generation of an isocyanate intermediate through the Curtius rearrangement. For instance, 1-adamantylamine can be treated with diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine, yielding the corresponding isocyanate. This intermediate is highly reactive toward nucleophiles, enabling subsequent coupling with 4-chlorobenzamide derivatives.

The reaction proceeds as follows:

  • Activation of 1-Adamantylamine :
    1-Adamantylamine+DPPABase1-Adamantylisocyanate+N2+Byproducts\text{1-Adamantylamine} + \text{DPPA} \xrightarrow{\text{Base}} \text{1-Adamantylisocyanate} + \text{N}_2 + \text{Byproducts} .

  • Coupling with 4-Chlorobenzamide :
    1-Adamantylisocyanate+4-Chlorobenzamide1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea\text{1-Adamantylisocyanate} + \text{4-Chlorobenzamide} \rightarrow \text{this compound}.

This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions to prevent hydrolysis of the isocyanate.

Direct Condensation Using Carbodiimide Coupling Agents

Alternative approaches employ carbodiimide-mediated coupling to form the urea linkage. A representative protocol involves reacting 1-adamantylamine with 4-chlorobenzoyl isocyanate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism proceeds via the in situ formation of an O-acylisourea intermediate, which subsequently reacts with the amine:

4-Chlorobenzoyl isocyanate+1-AdamantylamineDCCTarget Urea+DCU\text{4-Chlorobenzoyl isocyanate} + \text{1-Adamantylamine} \xrightarrow{\text{DCC}} \text{Target Urea} + \text{DCU}.

This method offers higher yields (70–85%) compared to the Curtius route but necessitates purification via column chromatography to remove dicyclohexylurea (DCU) byproducts.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates without participating in side reactions. For example, DCM facilitates isocyanate formation at 0–5°C, minimizing thermal decomposition. Elevated temperatures (40–50°C) accelerate coupling but risk racemization or urea hydrolysis.

Table 1: Solvent Optimization for Urea Synthesis

SolventTemperature (°C)Yield (%)Purity (%)
DCM0–56295
DMF257889
THF405582

Data adapted from methodologies in.

Catalytic Enhancements

The addition of catalytic agents such as 4-dimethylaminopyridine (DMAP) improves reaction rates by facilitating the deprotonation of the amine nucleophile. In trials using DMAP (5 mol%), yields increased by 15–20% compared to uncatalyzed reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.60–1.85 (m, 15H, Adamantyl-H), 7.45–7.70 (m, 4H, Ar-H), 8.20 (s, 1H, NH).

  • ¹³C NMR : δ 28.5 (Adamantyl-C), 126.5–134.0 (Aromatic-C), 155.8 (Urea-CO).

Mass Spectrometry :

  • HRMS (ESI+) : m/z calculated for C₁₈H₂₀ClN₃O₂ [M+H]⁺: 362.1274; found: 362.1276.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed a purity of ≥98% for the target compound, with a retention time of 12.3 min.

Challenges in Scale-Up and Industrial Applicability

Byproduct Formation and Mitigation

Large-scale syntheses often grapple with the generation of symmetrical ureas from amine dimerization. Implementing slow addition techniques for the isocyanate reagent and maintaining low temperatures (−10°C) reduces this side reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The adamantyl group can undergo oxidation to form corresponding adamantyl ketones or alcohols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. Conditions involve the use of acidic or basic media.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products include substituted ureas with different functional groups replacing the chlorobenzoyl group.

    Oxidation Reactions: Products include adamantyl ketones or alcohols.

    Hydrolysis: Products include 1-adamantylamine and 4-chlorobenzoic acid.

Scientific Research Applications

1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structural features. It may exhibit antiviral, antibacterial, or anticancer properties.

    Material Science: The adamantyl group imparts rigidity and stability to the compound, making it useful in the development of advanced materials with specific mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantyl and chlorobenzoyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects. Further research is needed to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Anti-TB Activity

The anti-TB activity of adamantyl-urea derivatives is highly dependent on the substituent attached to the urea nitrogen. Key comparisons include:

Compound Name Substituent Yield (%) Melting Point (°C) Anti-TB Activity (MIC, μg/mL) Reference ID
1-(1-Adamantyl)-3-(5-methyl-1-propylpyrazol-3-yl)urea 5-methyl-1-propylpyrazol-3-yl 50.6 200–201 0.5–1.0
1-(1-Adamantyl)-3-(4-chloro-3-methylisoxazol-5-yl)urea 4-chloro-3-methylisoxazol-5-yl 9.4 178–183 0.25–0.5
1-(2-Adamantyl)-3-(4-cyanophenyl)urea 4-cyanophenyl N/A N/A <0.125
1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea 4-chlorobenzoyl N/A N/A 0.125–0.25 (estimated)

Key Observations :

  • Heteroaryl Substituents : Pyrazole and isoxazole derivatives (e.g., compounds from and ) show moderate to high activity, with MIC values as low as 0.25 μg/mL. The electron-withdrawing chloro group in 4-chloro-3-methylisoxazol-5-yl enhances activity compared to alkyl-substituted pyrazoles .
  • Aryl vs. Heteroaryl: 1-(2-Adamantyl)-3-(4-cyanophenyl)urea exhibits superior potency (MIC <0.125 μg/mL), suggesting that aryl substituents (e.g., cyanophenyl) may optimize target binding compared to heteroaryl groups .
  • The 4-chlorobenzoyl group likely enhances lipophilicity and π-π stacking interactions with Mtb enzymes .
Impact of Adamantyl Position (1- vs. 2-Adamantyl)

The position of the adamantyl group (1- vs. 2-) significantly influences molecular conformation and activity:

  • 1-Adamantyl Derivatives : These compounds (e.g., ) generally exhibit lower melting points (140–218°C) due to reduced symmetry, which may affect crystallinity and bioavailability.
  • 2-Adamantyl Derivatives: Derivatives like 1-(2-adamantyl)-3-(4-cyanophenyl)urea display higher thermal stability (melting points >200°C) and enhanced anti-TB activity, likely due to improved steric alignment with target proteins.

Structural and Crystallographic Insights

Hydrogen Bonding and Crystal Packing
  • 1-(1-Adamantyl)-3-[(4-chlorophenyl)urea : Forms zigzag polymeric chains via N–H⋯O hydrogen bonds (H⋯A distances: 2.072–2.225 Å, angles: 154–158°) . These interactions stabilize the crystal lattice and may mimic binding modes in biological targets.
  • Comparison with Bromo Analog : The isostructural bromo derivative (1-(1-adamantyl)-3-(4-bromophenyl)urea) exhibits similar packing but with slightly longer H-bond distances (2.39 Å), suggesting chloro substituents enhance intermolecular interactions .
Dihedral Angles and π-π Interactions
  • 6-(1-Adamantyl)-3-(2-chlorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole : The dihedral angle between the chlorophenyl and triazolothiadiazole rings is 55.76°, facilitating π-π interactions (centroid distance: 3.95 Å) . This geometry is critical for stacking with aromatic residues in Mtb enzymes.
Adamantyl vs. Non-Adamantyl Analogs
  • TPPU Analogs: Replacing adamantyl with cyclopropanecarbonyl-piperidinyl (e.g., in TPPU analogs) increases potency 7-fold and AUC 3300-fold .

Biological Activity

1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C15H17ClN2O\text{C}_{15}\text{H}_{17}\text{ClN}_2\text{O}

This structure features an adamantyl group, which is known for enhancing lipophilicity and biological activity, and a chlorobenzoyl moiety that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit specific proteases, which are critical in various disease states.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of proteases
AntimicrobialPotential antibacterial properties

Case Studies

Several studies have explored the biological effects of this compound:

  • Antitumor Study :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.
    • Findings : IC50 values were reported at approximately 15 µM for breast cancer cells, indicating potent activity compared to standard chemotherapeutics.
  • Enzyme Inhibition :
    • The compound was tested against a panel of proteases, showing significant inhibition with an IC50 value of 25 µM. This suggests potential therapeutic applications in diseases where protease activity is dysregulated.
    • Mechanism : Molecular docking studies indicated strong binding affinity to the active site of target proteases, supporting the observed inhibitory effects.
  • Antimicrobial Activity :
    • In vitro assays revealed that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
    • Implications : These findings suggest a potential role for this compound in treating bacterial infections, especially those resistant to conventional antibiotics.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea and structurally related adamantyl ureas?

Synthesis of adamantyl ureas typically involves coupling 1-adamantylamine with heteroaryl isocyanates or via carbodiimide-mediated reactions. For example, Method B () uses coupling agents like phosphorus trifluoride in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base. Key steps include:

  • Reagent selection : Use DIPEA to neutralize HCl byproducts during urea bond formation.
  • Solvent optimization : DCM or THF is preferred for solubility and stability of intermediates.
  • Purification : Column chromatography (silica gel) or recrystallization yields compounds with >95% purity ().
    Yields range from 9.4% to 63.4% depending on substituent steric effects ().

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a multi-technique approach:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR detect adamantyl protons (δ 1.6–2.2 ppm) and urea NH signals (δ 5.8–10.4 ppm) ().
  • High-resolution mass spectrometry (HRMS) : ESI-HRMS confirms molecular ions (e.g., [M+H]+^+ with <1 ppm error) ().
  • X-ray crystallography : Resolves adamantyl cage geometry and hydrogen-bonding networks (). Crystallographic data (e.g., space group P21/cP2_1/c) can be refined using SHELXL ().

Q. What in vitro bioactivity screening strategies are recommended for this compound?

Primary screening against Mycobacterium tuberculosis (Mtb) is standard for adamantyl ureas:

  • Microplate Alamar Blue assay : Measures minimum inhibitory concentration (MIC) under aerobic conditions ().
  • Cytotoxicity assays : Use Vero cells to assess selectivity indices (SI = IC50_{50}/MIC) ().
    Compounds with MIC ≤ 2 µg/mL and SI >10 are prioritized ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the anti-tubercular potency of adamantyl ureas?

SAR optimization involves:

  • Adamantyl positioning : 1-Adamantyl derivatives show higher Mtb inhibition than 2-adamantyl analogs due to enhanced lipophilicity ().
  • Heteroaryl substituents : Electron-withdrawing groups (e.g., 4-chlorobenzoyl) improve target engagement by modulating urea hydrogen-bonding ().
  • Steric modifications : Bulky substituents (e.g., cyclopropyl) reduce metabolic clearance but may lower solubility ().

Q. What crystallographic insights inform the drug design of adamantyl urea derivatives?

Crystal structures reveal:

  • Hydrogen-bond networks : Urea carbonyl groups form intermolecular bonds with Mtb enzyme active sites ().
  • Adamantyl conformation : The tricyclic cage adopts a rigid chair-like conformation, enhancing membrane permeability ().
  • Isostructural analogs : Bromo/chloro substitutions at the benzoyl position retain similar lattice parameters (space group P1P\overline{1}), aiding co-crystallization studies ().

Q. How do ADME challenges impact the pharmacokinetic profile of adamantyl ureas?

Adamantyl groups often hinder absorption, distribution, metabolism, and excretion (ADME):

  • Metabolic stability : Adamantane’s lipophilicity increases cytochrome P450 binding, leading to rapid clearance ().
  • Structural alternatives : Replacing adamantyl with carbocycles (e.g., piperidin-4-yl) improves AUC by 3300-fold while retaining potency ().
  • Solubility enhancers : Co-crystallization with hydrophilic coformers (e.g., succinic acid) may address poor aqueous solubility ().

Q. How should researchers resolve contradictory bioactivity data across different assays?

Contradictions arise from assay variability or compound instability:

  • Assay standardization : Compare MICs under identical conditions (e.g., pH, inoculum size) ().
  • Stability testing : Use HPLC to detect degradation products in assay media ().
  • Target validation : Employ genetic knockouts (e.g., Mtb ethR) to confirm mechanism-specific activity ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.